6-Hydroxy Chlorzoxazone-13C6

Beschreibung

BenchChem offers high-quality 6-Hydroxy Chlorzoxazone-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy Chlorzoxazone-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

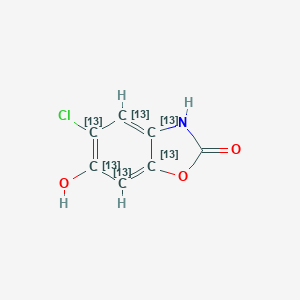

IUPAC Name |

5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLXDWOTVQZHIQ-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)O)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)O)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxy Chlorzoxazone-13C6 for Researchers and Drug Development Professionals

Introduction

6-Hydroxy Chlorzoxazone-13C6 is the stable isotope-labeled form of 6-hydroxychlorzoxazone (B195315), the primary metabolite of the muscle relaxant chlorzoxazone (B1668890). This labeled compound is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, particularly in the investigation of cytochrome P450 2E1 (CYP2E1) activity. Its use as an internal standard in mass spectrometry-based assays ensures accurate quantification of the unlabeled metabolite, providing reliable data for researchers, scientists, and drug development professionals. This guide offers a comprehensive overview of 6-Hydroxy Chlorzoxazone-13C6, including its chemical properties, metabolic pathways, and detailed experimental protocols for its application in CYP2E1 activity and inhibition assays.

Chemical and Physical Properties

6-Hydroxy Chlorzoxazone-13C6 is a synthetic compound where six carbon atoms in the benzoxazolone ring system are replaced with the heavy isotope, carbon-13. This isotopic labeling renders it distinguishable from its endogenous counterpart by mass spectrometry without altering its chemical behavior.

| Property | Value |

| Chemical Formula | C1(13C)6H4ClNO3 |

| Molecular Weight | 191.58 g/mol |

| CAS Number | 1216449-33-0 |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Isotopic Enrichment | Typically ≥99% for 13C |

Metabolic Pathway of Chlorzoxazone

Chlorzoxazone is predominantly metabolized in the liver to 6-hydroxychlorzoxazone. This reaction is primarily catalyzed by CYP2E1, making chlorzoxazone a widely accepted probe substrate for assessing CYP2E1 activity.[1][2] However, studies have also demonstrated the involvement of CYP1A2 in this metabolic conversion.[3][4] The resulting 6-hydroxychlorzoxazone is then further metabolized through glucuronidation before being excreted.

Quantitative Data: Enzyme Kinetics

The biotransformation of chlorzoxazone to 6-hydroxychlorzoxazone has been characterized by Michaelis-Menten kinetics. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), have been determined for the primary metabolizing enzymes, CYP2E1 and CYP1A2.

| Enzyme | Km (μM) | Vmax (relative) |

| CYP2E1 | 232[3] | ~8.5-fold higher than CYP1A2[3] |

| CYP1A2 | 5.69[3] | 1 |

Note: These values are derived from studies using vaccinia virus-expressed human P450 forms and may vary depending on the experimental system.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of 6-Hydroxy Chlorzoxazone-13C6.

Experimental Workflow: CYP2E1 Inhibition Assay

This workflow outlines the general steps for assessing the inhibitory potential of a test compound on CYP2E1 activity using chlorzoxazone as the probe substrate and 6-Hydroxy Chlorzoxazone-13C6 as the internal standard.

Detailed Methodology: In Vitro CYP2E1 Inhibition Assay

This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of a test compound on CYP2E1-mediated chlorzoxazone 6-hydroxylation.

1. Reagents and Materials:

-

Human Liver Microsomes (HLMs)

-

Chlorzoxazone

-

6-Hydroxy Chlorzoxazone-13C6 (Internal Standard)

-

Test Compound

-

Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN)

-

Methanol (B129727) (MeOH)

-

Formic Acid (FA)

-

96-well plates

-

Centrifuge

-

LC-MS/MS system

2. Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of chlorzoxazone in a suitable solvent (e.g., methanol).

-

Prepare serial dilutions of the test compound in the same solvent.

-

Prepare a stock solution of 6-Hydroxy Chlorzoxazone-13C6 in methanol to be used as the internal standard (IS).

-

Prepare the incubation mixture by adding HLMs to the potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension, the test compound at various concentrations (or vehicle control), and chlorzoxazone.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 15-30 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold quenching solution, typically acetonitrile, containing the internal standard (6-Hydroxy Chlorzoxazone-13C6).[5]

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method. A typical method would involve a reverse-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[6]

-

Monitor the parent and product ions for both 6-hydroxychlorzoxazone and 6-Hydroxy Chlorzoxazone-13C6 using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (6-hydroxychlorzoxazone) to the internal standard (6-Hydroxy Chlorzoxazone-13C6).

-

Determine the percent inhibition of CYP2E1 activity at each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

-

Logical Relationship: Rationale for Using 6-Hydroxy Chlorzoxazone-13C6

The use of a stable isotope-labeled internal standard is paramount for accurate bioanalysis. The following diagram illustrates the logical basis for employing 6-Hydroxy Chlorzoxazone-13C6 in quantitative assays.

Conclusion

6-Hydroxy Chlorzoxazone-13C6 is an indispensable tool for researchers and scientists in the field of drug metabolism. Its application as an internal standard in CYP2E1 activity and inhibition assays provides the accuracy and precision required for robust pharmacokinetic and drug-drug interaction studies. The methodologies and data presented in this guide offer a solid foundation for the effective utilization of this critical reagent in drug discovery and development.

References

- 1. Hydroxylation of chlorzoxazone as a specific probe for human liver cytochrome P-450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

Synthesis of 6-Hydroxychlorzoxazone-¹³C₆: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 6-hydroxychlorzoxazone-¹³C₆, a crucial internal standard for pharmacokinetic and metabolic studies of the muscle relaxant chlorzoxazone. Due to the absence of a directly published synthesis, this guide outlines a detailed, multi-step pathway based on established organic chemistry principles and analogous reactions reported in the literature. The synthesis is designed to be adaptable for both the unlabeled and the stable isotope-labeled versions of the target molecule.

Introduction

6-Hydroxychlorzoxazone (B195315) is the primary active metabolite of chlorzoxazone, and its formation is a key indicator of Cytochrome P450 2E1 (CYP2E1) enzyme activity. Accurate quantification of 6-hydroxychlorzoxazone in biological matrices is essential for understanding the metabolism and potential drug-drug interactions of chlorzoxazone. The use of a stable isotope-labeled internal standard, such as 6-hydroxychlorzoxazone-¹³C₆, is the gold standard for achieving high accuracy and precision in mass spectrometry-based bioanalytical methods. This guide details a proposed synthetic pathway, complete with experimental protocols and expected quantitative data, to facilitate the in-house preparation of this important analytical standard.

Proposed Synthetic Pathway

The synthesis of 6-hydroxychlorzoxazone-¹³C₆ can be envisioned as a multi-step process starting from commercially available ¹³C₆-phenol. The core of the strategy involves the sequential introduction of the required substituents (chloro, nitro, and a second hydroxyl group) onto the labeled aromatic ring, followed by the formation of the benzoxazolone core.

The overall transformation is as follows:

Caption: Overview of the proposed synthetic pathway for 6-hydroxychlorzoxazone-¹³C₆.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the proposed synthesis. The quantitative data, including molar equivalents, expected yields, and purity, are summarized in Table 1.

Step 1: Chlorination of ¹³C₆-Phenol

-

Reaction: ¹³C₆-Phenol is chlorinated to introduce a chlorine atom at the para position, yielding 4-chloro-¹³C₆-phenol.

-

Protocol: To a stirred solution of ¹³C₆-phenol (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) at 0-5 °C, a solution of sulfuryl chloride (1.1 eq) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 4-chloro-¹³C₆-phenol.

Step 2: Nitration of 4-Chloro-¹³C₆-phenol

-

Reaction: 4-Chloro-¹³C₆-phenol is nitrated to introduce a nitro group at the ortho position relative to the hydroxyl group, yielding 4-chloro-2-nitro-¹³C₆-phenol.

-

Protocol: To a stirred solution of 4-chloro-¹³C₆-phenol (1.0 eq) in glacial acetic acid at 10-15 °C, a solution of nitric acid (1.2 eq) in glacial acetic acid is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours. The reaction mixture is then poured into ice-water, and the precipitated solid is collected by filtration, washed with cold water until neutral, and dried to give 4-chloro-2-nitro-¹³C₆-phenol.

Step 3: Dinitration of 4-Chloro-2-nitro-¹³C₆-phenol

-

Reaction: 4-Chloro-2-nitro-¹³C₆-phenol is further nitrated to introduce a second nitro group, yielding 4-chloro-2,6-dinitro-¹³C₆-phenol.

-

Protocol: 4-Chloro-2-nitro-¹³C₆-phenol (1.0 eq) is added portion-wise to a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 3-5 hours. The mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed thoroughly with water, and dried to yield 4-chloro-2,6-dinitro-¹³C₆-phenol.

Step 4: Selective Reduction of a Nitro Group

-

Reaction: One of the nitro groups of 4-chloro-2,6-dinitro-¹³C₆-phenol is selectively reduced to an amino group to yield 2-amino-4-chloro-6-nitro-¹³C₆-phenol.

-

Protocol: To a solution of 4-chloro-2,6-dinitro-¹³C₆-phenol (1.0 eq) in ethanol, an aqueous solution of sodium sulfide (B99878) (1.5 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-3 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-amino-4-chloro-6-nitro-¹³C₆-phenol.

Step 5: Conversion of the Second Nitro Group to a Hydroxyl Group

-

Reaction: The remaining nitro group is converted to a hydroxyl group via a two-step process: reduction to an amino group, followed by diazotization and hydrolysis, to yield 2-amino-4-chloro-6-hydroxy-¹³C₆-phenol.

-

Protocol:

-

Reduction: 2-Amino-4-chloro-6-nitro-¹³C₆-phenol (1.0 eq) is dissolved in ethanol, and a catalytic amount of Pd/C (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then filtered off, and the solvent is evaporated to give 2,6-diamino-4-chloro-¹³C₆-phenol, which is used in the next step without further purification.

-

Diazotization and Hydrolysis: The crude diamine is dissolved in a dilute aqueous solution of sulfuric acid at 0-5 °C. A solution of sodium nitrite (B80452) (1.1 eq) in water is added dropwise, and the mixture is stirred for 30 minutes. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of copper sulfate. The mixture is refluxed for 1 hour, cooled, and extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried, and concentrated to give the crude 2-amino-4-chloro-6-hydroxy-¹³C₆-phenol.

-

Step 6: Cyclization to form 6-Hydroxychlorzoxazone-¹³C₆

-

Reaction: The synthesized 2-amino-4-chloro-6-hydroxy-¹³C₆-phenol undergoes cyclization with triphosgene (B27547) to form the final product.

-

Protocol: To a solution of 2-amino-4-chloro-6-hydroxy-¹³C₆-phenol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, a solution of triphosgene (0.4 eq) in THF is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to yield 6-hydroxychlorzoxazone-¹³C₆.

Quantitative Data Summary

| Step | Reactant | Reagent(s) | Molar Ratio (Reactant:Reagent) | Solvent | Expected Yield (%) | Expected Purity (%) |

| 1 | ¹³C₆-Phenol | Sulfuryl Chloride | 1 : 1.1 | Dichloromethane | 75-85 | >95 |

| 2 | 4-Chloro-¹³C₆-phenol | Nitric Acid | 1 : 1.2 | Acetic Acid | 80-90 | >98 |

| 3 | 4-Chloro-2-nitro-¹³C₆-phenol | H₂SO₄/HNO₃ | 1 : excess | - | 70-80 | >95 |

| 4 | 4-Chloro-2,6-dinitro-¹³C₆-phenol | Sodium Sulfide | 1 : 1.5 | Ethanol/Water | 50-60 | >90 |

| 5a | 2-Amino-4-chloro-6-nitro-¹³C₆-phenol | H₂/Pd-C | 1 : 0.1 (cat.) | Ethanol | 90-95 | >95 |

| 5b | 2,6-Diamino-4-chloro-¹³C₆-phenol | 1. NaNO₂/H₂SO₄2. CuSO₄/H₂O | 1 : 1.1 | Water | 40-50 | >90 |

| 6 | 2-Amino-4-chloro-6-hydroxy-¹³C₆-phenol | Triphosgene/Et₃N | 1 : 0.4 : 2.2 | THF | 60-70 | >98 |

Table 1: Summary of quantitative data for the synthesis of 6-hydroxychlorzoxazone-¹³C₆.

Visualization of the Synthetic Workflow

The following diagram illustrates the detailed workflow for the synthesis of 6-hydroxychlorzoxazone-¹³C₆.

Caption: Detailed synthetic workflow for 6-hydroxychlorzoxazone-¹³C₆.

Conclusion

This technical guide provides a viable and detailed synthetic route for the preparation of 6-hydroxychlorzoxazone-¹³C₆. While the synthesis is multi-step and requires careful execution of each reaction, it relies on well-established chemical transformations. The provided protocols and quantitative data serve as a valuable resource for researchers and drug development professionals seeking to synthesize this essential internal standard for bioanalytical applications. The successful synthesis of 6-hydroxychlorzoxazone-¹³C₆ will undoubtedly contribute to more accurate and reliable pharmacokinetic and metabolic studies of chlorzoxazone.

Technical Guide: 6-Hydroxy Chlorzoxazone-¹³C₆ Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical data and testing methodologies for 6-Hydroxy Chlorzoxazone-¹³C₆, a stable isotope-labeled metabolite of the muscle relaxant Chlorzoxazone (B1668890). The information presented is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology studies, as well as for professionals involved in the development and quality control of pharmaceutical products.

Quantitative Data Summary

The following tables summarize the quantitative data from a representative Certificate of Analysis for 6-Hydroxy Chlorzoxazone-¹³C₆.[1]

Table 1: Identification and Physical Properties [1]

| Parameter | Value |

| Product Name | 6-Hydroxy Chlorzoxazone-¹³C₆ |

| Catalogue Number | H825122 |

| CAS Number | 475295-90-0 |

| Lot Number | 32-SDJ-129-4 |

| Molecular Formula | C¹³C₆H₄ClNO₃ |

| Molecular Weight | 191.52 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) |

| Long Term Storage | -20°C |

Table 2: Analytical Test Results [1]

| Test | Specification | Result |

| Purity | >95% | Conforms |

| HPLC Purity | >95% | 99.68% (300 nm) |

| NMR | Conforms to Structure | Conforms |

| Mass Spectrometry | Conforms to Structure | Conforms |

| Isotopic Purity | >95% | 99.0% |

| Elemental Analysis | Conforms | %C: 44.15, %H: 2.21, %N: 7.23 |

Table 3: Isotopic Distribution [1]

| Isotope | Normalized Intensity |

| ¹³C₀ | 0.00% |

| ¹³C₁ | 0.00% |

| ¹³C₂ | 0.09% |

| ¹³C₃ | 0.02% |

| ¹³C₄ | 0.09% |

| ¹³C₅ | 5.61% |

| ¹³C₆ | 94.18% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis. These protocols are based on established analytical techniques for 6-Hydroxy Chlorzoxazone and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 6-Hydroxy Chlorzoxazone-¹³C₆.

Methodology:

-

Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used. For ¹³C NMR, due to the isotopic labeling, the spectrum will show enhanced signals for the labeled carbon atoms.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm that the spectrum is consistent with the structure of 6-Hydroxy Chlorzoxazone-¹³C₆. The presence of ¹³C satellites in the ¹H spectrum can also provide confirmation of the labeling.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 6-Hydroxy Chlorzoxazone-¹³C₆.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column is commonly employed.[2][3]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer at pH 7 or 0.5% acetic acid).[3][4] The composition can be isocratic or a gradient. For example, a mobile phase of 20:80 (v/v) acetonitrile-aqueous buffer has been used.[4]

-

Flow Rate: A flow rate of 1.0 mL/min is often used.

-

Detection: UV detection is performed at a wavelength where the analyte has significant absorbance, such as 230 nm, 283 nm, or 287 nm.[2][3][4]

-

Sample Preparation: A solution of the sample is prepared in a suitable solvent (e.g., methanol or mobile phase) at a known concentration.

-

Analysis: The sample solution is injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the isotopic purity of 6-Hydroxy Chlorzoxazone-¹³C₆.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Ionization Mode: The analysis can be performed in either positive or negative ion mode.

-

Data Acquisition: For structural confirmation, a full scan mass spectrum is acquired to observe the molecular ion peak corresponding to the ¹³C₆-labeled compound. For isotopic purity analysis, selected ion monitoring (SIM) or a high-resolution mass spectrometer is used to determine the relative abundance of the different isotopologues (¹³C₀ to ¹³C₆).

-

Data Analysis: The mass spectrum is analyzed to confirm that the major peak corresponds to the expected mass of 6-Hydroxy Chlorzoxazone-¹³C₆. The isotopic purity is calculated from the relative intensities of the peaks corresponding to the different numbers of ¹³C atoms.

Elemental Analysis

Objective: To determine the elemental composition (%C, %H, %N) of the compound.

Methodology:

-

Instrumentation: An elemental analyzer is used.

-

Principle: The method is based on combustion analysis. A small, accurately weighed amount of the sample is combusted at high temperature in an oxygen-rich atmosphere.

-

Detection: The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors such as thermal conductivity detectors or infrared detectors.

-

Calculation: The weight percentages of carbon, hydrogen, and nitrogen are calculated from the amounts of the detected gases and the initial sample weight. For chlorinated compounds, specific scrubbers are used to remove chlorine from the gas stream to prevent interference.

Visualizations

Analytical Workflow

The following diagram illustrates the logical workflow for the quality control analysis of 6-Hydroxy Chlorzoxazone-¹³C₆.

Caption: Quality control workflow for 6-Hydroxy Chlorzoxazone-¹³C₆.

Metabolic Pathway

This diagram illustrates the metabolic conversion of Chlorzoxazone to 6-Hydroxy Chlorzoxazone.

Caption: Metabolic pathway of Chlorzoxazone to 6-Hydroxy Chlorzoxazone.

References

- 1. lgcstandards.com [lgcstandards.com]

- 2. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Weight of 6-Hydroxy Chlorzoxazone-¹³C₆: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 6-Hydroxy Chlorzoxazone-¹³C₆, an isotopically labeled metabolite of the muscle relaxant Chlorzoxazone. Understanding the precise molecular weight of isotopically labeled compounds is critical for their application in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative bioanalysis. This document outlines the foundational chemical information, a step-by-step calculation of the molecular weight, and a summary of the relevant data.

Core Chemical Properties

The determination of the molecular weight of 6-Hydroxy Chlorzoxazone-¹³C₆ is predicated on its molecular formula and the atomic masses of its constituent isotopes. The parent compound, 6-Hydroxy Chlorzoxazone, is a metabolite of Chlorzoxazone. The introduction of six Carbon-13 isotopes into the molecule significantly alters its mass, providing a distinct signature for analytical detection.

| Compound | Molecular Formula | Standard Molecular Weight ( g/mol ) |

| Chlorzoxazone | C₇H₄ClNO₂ | 169.56 |

| 6-Hydroxy Chlorzoxazone | C₇H₄ClNO₃ | 185.56[1][2] |

| 6-Hydroxy Chlorzoxazone-¹³C₆ | ¹³C₆CH₄ClNO₃ | 191.52 [3][4][5][6] |

Methodology for Molecular Weight Calculation

The molecular weight of 6-Hydroxy Chlorzoxazone-¹³C₆ is calculated by summing the atomic weights of each atom in its molecular formula. The key distinction in this calculation is the use of the atomic mass of the Carbon-13 isotope (¹³C) for the six labeled carbon atoms, and the standard atomic weight for the remaining carbon atom and all other elements.

The workflow for this determination can be visualized as follows:

Caption: Workflow for determining the molecular weight of an isotopically labeled compound.

Atomic Weights of Constituent Elements

The following table lists the standard atomic weights for the elements present in the molecule, alongside the specific atomic mass for the Carbon-13 isotope.

| Element | Isotope | Number of Atoms | Atomic Weight (u) |

| Carbon | ¹³C | 6 | 13.003354835[7][8] |

| Carbon | ¹²C | 1 | 12.011 (Standard) |

| Hydrogen | H | 4 | 1.008 |

| Chlorine | Cl | 1 | 35.453 |

| Nitrogen | N | 1 | 14.007 |

| Oxygen | O | 3 | 15.999 |

Detailed Calculation

The molecular weight is the sum of the masses of all atoms in the molecule:

-

Mass from ¹³C: 6 atoms × 13.003355 u = 78.02013 u

-

Mass from ¹²C: 1 atom × 12.011 u = 12.011 u

-

Mass from H: 4 atoms × 1.008 u = 4.032 u

-

Mass from Cl: 1 atom × 35.453 u = 35.453 u

-

Mass from N: 1 atom × 14.007 u = 14.007 u

-

Mass from O: 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 78.02013 + 12.011 + 4.032 + 35.453 + 14.007 + 47.997 = 191.52013 u

This calculated value is consistent with the experimentally determined and reported molecular weight of 191.52 g/mol .[3][4][5][6]

Conclusion

The molecular weight of 6-Hydroxy Chlorzoxazone-¹³C₆ is definitively established as 191.52 g/mol . This value is derived from its molecular formula, ¹³C₆CH₄ClNO₃, and the precise atomic masses of its constituent isotopes. Accurate knowledge of this molecular weight is fundamental for researchers utilizing this stable isotope-labeled compound in advanced analytical and metabolic studies, ensuring the precision and reliability of experimental outcomes. The systematic replacement of six Carbon-12 atoms with Carbon-13 isotopes provides a substantial mass shift, facilitating its differentiation from the unlabeled endogenous compound in complex biological matrices.

References

- 1. 6-Hydroxy Chlorzoxazone-13C6 | LGC Standards [lgcstandards.com]

- 2. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. 6-Hydroxy Chlorzoxazone-13C6 | C7H4ClNO3 | CID 12003656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. scbt.com [scbt.com]

- 6. usbio.net [usbio.net]

- 7. Carbon-13 - isotopic data and properties [chemlin.org]

- 8. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 6-Hydroxy Chlorzoxazone-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical aspects concerning the stability and appropriate storage conditions for 6-Hydroxy Chlorzoxazone-¹³C₆. Ensuring the integrity of this isotopically labeled metabolite is paramount for its use as an internal standard in bioanalytical studies and for accurate metabolic profiling. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Introduction to 6-Hydroxy Chlorzoxazone-¹³C₆

6-Hydroxy Chlorzoxazone is the primary metabolite of the muscle relaxant Chlorzoxazone. The formation of this metabolite is predominantly mediated by the cytochrome P450 enzymes CYP2E1 and, to a lesser extent, CYP1A2. The ¹³C₆-labeled version of this metabolite serves as an invaluable internal standard for quantitative bioanalysis, particularly in studies investigating CYP2E1 activity. Its structural similarity and identical physicochemical properties to the unlabeled analyte allow for accurate correction of matrix effects and variability during sample processing and analysis.

Recommended Storage and Handling Conditions

The stability of 6-Hydroxy Chlorzoxazone-¹³C₆ is crucial for maintaining its integrity as a reference standard. The following tables summarize the recommended storage conditions based on available data.

Table 1: Recommended Storage Conditions for Solid Compound

| Parameter | Recommendation | Notes |

| Temperature | -20°C for long-term storage. | Can be shipped on blue ice. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |

| Light | Protect from light. | Phenolic compounds can be susceptible to photodegradation. |

| Container | Tightly sealed, opaque vials. | Prevents moisture uptake and light exposure. |

Table 2: Stability of 6-Hydroxy Chlorzoxazone-¹³C₆ in Solution

| Storage Temperature | Recommended Duration | Solvent |

| -80°C | Up to 6 months | Dimethyl Sulfoxide (DMSO), Methanol |

| -20°C | Up to 1 month | Dimethyl Sulfoxide (DMSO), Methanol |

Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the same day of use. If precipitation occurs upon dissolution, gentle heating and/or sonication can be employed.

Metabolic Pathway of Chlorzoxazone

The biotransformation of Chlorzoxazone is a critical consideration, as the stability of its metabolite is often studied in the context of its formation. The primary metabolic pathway involves hydroxylation followed by glucuronidation.

Navigating the Solubility Landscape of 6-Hydroxy Chlorzoxazone-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 6-Hydroxy Chlorzoxazone-13C6, a key metabolite of the muscle relaxant chlorzoxazone (B1668890). Understanding the solubility of this stable isotope-labeled compound is critical for its use in various research applications, including pharmacokinetic studies and as an internal standard in bioanalytical assays. This document compiles known solubility parameters, details relevant experimental methodologies, and illustrates associated biological pathways and experimental workflows.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in biological systems and its utility in experimental assays. Currently, detailed quantitative solubility data for 6-Hydroxy Chlorzoxazone-13C6 across a wide range of solvents and conditions is limited in publicly accessible literature. However, data for the non-labeled 6-Hydroxy Chlorzoxazone provides a strong proxy, given that isotopic labeling has a negligible effect on solubility.

Below is a summary of the available solubility information.

| Solvent | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (538.91 mM)[1] | Requires sonication for dissolution.[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble[2] | - |

| Methanol | Soluble[3][4][5] | - |

| Methanol | Slightly soluble[2] | - |

Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[1] For 6-Hydroxy Chlorzoxazone-13C6 specifically, suppliers confirm its solubility in Dimethyl Sulfoxide and Methanol.[6]

Experimental Protocols

Detailed experimental protocols for determining the solubility of 6-Hydroxy Chlorzoxazone-13C6 are not extensively published. However, standard methods for solubility assessment of pharmaceutical compounds are applicable. The following describes a generalizable protocol based on common laboratory practices.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation solubility of 6-Hydroxy Chlorzoxazone-13C6 in a given solvent system.

Materials:

-

6-Hydroxy Chlorzoxazone-13C6

-

Selected solvent (e.g., water, phosphate-buffered saline (PBS), ethanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 6-Hydroxy Chlorzoxazone-13C6 to a known volume of the selected solvent in a sealed vial. The amount of compound added should be sufficient to ensure that undissolved solids remain after equilibrium is reached.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. Subsequently, centrifuge the samples at a high speed to pellet any remaining suspended particles.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved 6-Hydroxy Chlorzoxazone-13C6. A standard calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Biological Significance and Signaling Pathway

6-Hydroxy Chlorzoxazone is the major metabolite of chlorzoxazone, formed primarily through the action of the cytochrome P450 2E1 (CYP2E1) enzyme in the liver. The rate of its formation is a well-established in vivo and in vitro probe for CYP2E1 activity. This metabolic pathway is crucial for the clearance of chlorzoxazone.

Below is a diagram illustrating the metabolic pathway of chlorzoxazone.

Caption: Metabolic conversion of Chlorzoxazone to 6-Hydroxy Chlorzoxazone by CYP2E1.

Experimental Workflow: In Vitro CYP2E1 Inhibition Assay

The following diagram outlines a typical experimental workflow for an in vitro assay to assess the potential of a test compound to inhibit CYP2E1 activity, using the conversion of chlorzoxazone to 6-hydroxychlorzoxazone (B195315) as the probe reaction.

Caption: Workflow for an in vitro CYP2E1 inhibition assay using chlorzoxazone.

References

A Technical Guide to the Isotopic Purity of 6-Hydroxychlorzoxazone-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 6-Hydroxychlorzoxazone-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. The document details its chemical and isotopic specifications, outlines the analytical methodologies for purity assessment, and illustrates the metabolic pathway of its unlabeled analogue, chlorzoxazone (B1668890).

Quantitative Data Summary

The isotopic and chemical purity of 6-Hydroxychlorzoxazone-¹³C₆ are critical parameters for its use as an internal standard in pharmacokinetic and metabolic studies. The following tables summarize the key quantitative specifications for this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | ¹³C₆C₁H₄ClNO₃ | [1][2][3][4] |

| Molecular Weight | 191.52 g/mol | [1][2][3][4] |

| CAS Number | 475295-90-0 | [1][2][3][5] |

| Synonyms | 5-Chloro-6-hydroxy-2(3H)-benzoxazolone-¹³C₆, CYP2E1 reference metabolite-¹³C₆ | [1][2][5] |

Table 2: Purity Specifications

| Specification | Minimum Value | Source |

| Chemical Purity | 98.00% | [1] |

| Isotopic Enrichment | 99% ¹³C | [1] |

Experimental Protocols for Purity Assessment

The determination of isotopic and chemical purity of ¹³C-labeled compounds like 6-Hydroxychlorzoxazone-¹³C₆ relies on sophisticated analytical techniques. While specific in-house protocols may vary, the following methodologies represent the industry standard for such assessments.

Mass Spectrometry for Isotopic Enrichment

Mass spectrometry (MS) is the primary technique for determining the isotopic enrichment of a labeled compound. High-resolution mass spectrometry (HRMS) is particularly powerful for resolving isotopologues and providing accurate measurements.[6]

Protocol Outline:

-

Sample Preparation: A dilute solution of 6-Hydroxychlorzoxazone-¹³C₆ is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724).

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, is used. The instrument is calibrated according to the manufacturer's specifications.

-

Ionization: Electrospray ionization (ESI) is a common method for this type of molecule, typically in negative ion mode for phenolic compounds.[7]

-

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range to encompass the molecular ions of the labeled compound and any potential unlabeled or partially labeled species.

-

Data Analysis:

-

The relative intensities of the ion signals corresponding to the fully labeled molecule (all six carbons as ¹³C) and any less-enriched isotopologues are measured.

-

The isotopic enrichment is calculated as the percentage of the fully labeled species relative to the sum of all isotopic species.

-

Corrections may be necessary to account for the natural abundance of isotopes in other atoms within the molecule (e.g., ¹⁷O, ¹⁸O, ³⁷Cl).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structure Confirmation

NMR spectroscopy, particularly ¹³C-NMR, is an indispensable tool for confirming the positions of the ¹³C labels and assessing the overall isotopic enrichment.[9][10][11]

Protocol Outline:

-

Sample Preparation: A sufficient amount of the 6-Hydroxychlorzoxazone-¹³C₆ is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

A proton-decoupled ¹³C-NMR spectrum is acquired. The presence of strong signals corresponding to the six carbon atoms of the benzoxazolone ring confirms the labeling.[12][13][14]

-

¹H-NMR spectra are also acquired to confirm the overall chemical structure.

-

Advanced 2D NMR techniques like HSQC can be used to correlate proton and carbon signals, further verifying the labeling pattern.[15]

-

-

Data Analysis:

-

The integrals of the ¹³C signals are compared to an internal or external standard of known concentration and natural ¹³C abundance to quantify the enrichment.

-

The absence of significant signals at the chemical shifts expected for the unlabeled compound in the ¹³C spectrum indicates high isotopic purity.

-

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is used to determine the chemical purity of the compound by separating it from any potential impurities.[7][16][17][18]

Protocol Outline:

-

Sample Preparation: A solution of 6-Hydroxychlorzoxazone-¹³C₆ of known concentration is prepared.

-

Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometer) is used. A C18 reversed-phase column is commonly employed for this type of analysis.[18]

-

Chromatographic Conditions: A gradient or isocratic mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like acetic or formic acid) is used to achieve separation.

-

Data Analysis:

-

The chromatogram is analyzed to identify the main peak corresponding to 6-Hydroxychlorzoxazone-¹³C₆ and any impurity peaks.

-

The chemical purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

-

Visualizations

The following diagrams illustrate the metabolic context and a general workflow for the analysis of 6-Hydroxychlorzoxazone-¹³C₆.

References

- 1. schd-shimadzu.com [schd-shimadzu.com]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. 6-Hydroxy Chlorzoxazone-13C6 | C7H4ClNO3 | CID 12003656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Hydroxy Chlorzoxazone-13C6 | LGC Standards [lgcstandards.com]

- 6. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chlorzoxazone(95-25-0) 13C NMR spectrum [chemicalbook.com]

- 13. epic.awi.de [epic.awi.de]

- 14. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diva-portal.org [diva-portal.org]

- 16. researchgate.net [researchgate.net]

- 17. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Potential Impurities in 13C6 Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential impurities in 13C6 labeled standards, which are critical for the accuracy and reliability of quantitative studies in research and drug development. Understanding the nature, origin, and analytical characterization of these impurities is paramount for ensuring data integrity and meeting regulatory expectations.

The Critical Role of Purity in 13C6 Labeled Standards

13C6 labeled compounds are invaluable tools, particularly as internal standards in mass spectrometry-based bioanalysis and as tracers in metabolic research. Their chemical identity to the analyte of interest allows for precise correction of matrix effects and variations in sample processing. However, the presence of impurities can significantly compromise experimental outcomes, leading to inaccurate quantification and misinterpretation of results. Regulatory bodies emphasize the importance of using well-characterized and high-purity reference standards.

Classification and Sources of Impurities

Impurities in 13C6 labeled standards can be broadly categorized into isotopic and chemical impurities, each arising from different stages of the synthesis and purification process.

Isotopic Impurities

Isotopic impurities refer to molecules with a different isotopic composition than the desired 13C6 labeled compound. The primary sources of these impurities are the incomplete incorporation of 13C atoms during synthesis and the natural abundance of isotopes in the starting materials and reagents.

-

Unlabeled (M+0) and Partially Labeled (M+1 to M+5) Species: The most significant isotopic impurity is often the unlabeled analog of the compound (all 12C). Partially labeled species, containing one to five 13C atoms, also contribute to the isotopic impurity profile. The presence of unlabeled species can artificially inflate the measured concentration of the analyte.

-

Isotopologue Distribution: The relative abundance of each isotopic species (M+0, M+1, M+2, M+3, M+4, M+5, M+6) defines the isotopic purity of the standard. A high isotopic enrichment means a very high abundance of the M+6 species.

Chemical Impurities

Chemical impurities are substances that are structurally different from the 13C6 labeled compound of interest. These can originate from starting materials, by-products of the chemical synthesis, or degradation.

-

Structural and Positional Isomers: These have the same molecular formula but differ in the arrangement of atoms or the position of the 13C labels.

-

Stereoisomers (Enantiomers and Diastereomers): For chiral 13C6 labeled standards, the presence of the undesired enantiomer or diastereomer is a critical chemical impurity.

-

Synthesis-Related Impurities: These include unreacted starting materials, reagents, and by-products from side reactions.

-

Residual Solvents and Inorganic Impurities: Solvents used during synthesis and purification, as well as inorganic salts, can be present in the final product.

The following diagram illustrates the classification of potential impurities in 13C6 labeled standards.

Caption: Classification of impurities in 13C6 labeled standards.

Quantitative Analysis of Impurities

A thorough characterization of a 13C6 labeled standard involves the quantitative assessment of both isotopic and chemical purity. The data is typically summarized in a Certificate of Analysis (CoA).

Isotopic Purity Data

The isotopic distribution is a critical parameter. High-resolution mass spectrometry is the primary technique for its determination. The table below presents an example of an isotopic purity analysis for a 13C6 labeled compound.

| Isotopologue | Mass Shift | Abundance (%) |

| 13C0 | M+0 | 0.05 |

| 13C1 | M+1 | 0.10 |

| 13C2 | M+2 | 0.15 |

| 13C3 | M+3 | 0.20 |

| 13C4 | M+4 | 0.50 |

| 13C5 | M+5 | 2.00 |

| 13C6 | M+6 | 97.00 |

Note: The data in this table is illustrative and may vary between different batches and manufacturers.

Chemical Purity Data

Chemical purity is assessed by a combination of chromatographic and spectroscopic techniques. The following table summarizes typical chemical purity specifications.

| Impurity Type | Analytical Method | Typical Specification |

| Total Chemical Purity | HPLC-UV, qNMR | > 98% |

| Enantiomeric Purity | Chiral HPLC | > 99% ee |

| Residual Solvents | GC-MS | < 0.5% |

| Water Content | Karl Fischer Titration | < 1% |

| Inorganic Residue | Ash Content | < 0.1% |

Experimental Protocols for Impurity Analysis

Detailed and validated analytical methods are essential for the accurate characterization of 13C6 labeled standards.

Isotopic Purity Determination by LC-MS

This protocol outlines a general procedure for determining the isotopic distribution of a 13C6 labeled standard using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the relative abundance of all isotopologues (M+0 to M+6).

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the 13C6 labeled standard in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

-

Prepare a corresponding solution of the unlabeled standard at the same concentration.

-

-

LC-MS System:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid is commonly used.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) capable of resolving the different isotopologues.

-

-

LC-MS Analysis:

-

Inject the prepared samples into the LC-MS system.

-

Acquire data in full scan mode over a mass range that includes the unlabeled and all labeled species.

-

-

Data Analysis:

-

Extract the ion chromatograms for each isotopologue (M+0 to M+6).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage abundance of each isotopologue relative to the sum of all isotopologue peak areas.

-

Correct for the natural abundance of 13C in the unlabeled standard and any contribution from the unlabeled standard to the M+1 and M+2 peaks of the labeled standard.

-

The following diagram illustrates the experimental workflow for isotopic purity analysis.

Caption: Workflow for isotopic purity analysis by LC-MS.

Chemical Purity Assessment by Quantitative NMR (qNMR)

qNMR is a primary analytical method for determining the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.

Objective: To determine the absolute chemical purity of the 13C6 labeled standard.

Methodology:

-

Sample and Standard Preparation:

-

Accurately weigh the 13C6 labeled standard (analyte) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and resonances that do not overlap with the analyte.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

-

NMR Spectrometer:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

-

NMR Data Acquisition:

-

Acquire a quantitative 1H NMR spectrum. Key parameters for quantitative acquisition include:

-

A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

-

A calibrated 90° pulse.

-

A sufficient number of scans for a good signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal for the analyte and a signal for the internal standard.

-

Calculate the purity of the analyte using the following equation:

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

IS = Internal Standard

-

Enantiomeric Purity Determination by Chiral HPLC

For chiral 13C6 labeled standards, it is crucial to determine the percentage of the desired enantiomer relative to the undesired one.

Objective: To quantify the enantiomeric excess (ee) of the chiral 13C6 labeled standard.

Methodology:

-

Sample Preparation:

-

Dissolve the 13C6 labeled standard in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).

-

-

Chiral HPLC System:

-

HPLC System: A standard HPLC system with a UV or MS detector.

-

Column: A chiral stationary phase (CSP) column appropriate for the class of compound being analyzed (e.g., polysaccharide-based, protein-based).

-

Mobile Phase: The mobile phase composition (e.g., a mixture of hexane (B92381) and ethanol (B145695) for normal phase, or an aqueous buffer with an organic modifier for reversed-phase) must be optimized for the specific separation.

-

-

Chiral HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample.

-

Monitor the elution of the enantiomers.

-

-

Data Analysis:

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (% ee) using the following formula:

Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.

-

The following diagram illustrates the logical relationship between the different purity assessments.

The Metabolic Fate of Chlorzoxazone: A Deep Dive into Its Biotransformation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorzoxazone (B1668890), a centrally acting muscle relaxant, has long been utilized for the relief of discomfort associated with painful musculoskeletal conditions. Beyond its therapeutic applications, it has garnered significant attention within the scientific community as a valuable in vivo probe for assessing the activity of cytochrome P450 2E1 (CYP2E1), an enzyme pivotal in the metabolism of numerous xenobiotics and endogenous compounds. A thorough understanding of the metabolic pathways of chlorzoxazone is therefore crucial for predicting its efficacy and safety profile, as well as for its application in drug-drug interaction studies and personalized medicine. This technical guide provides a comprehensive overview of the core metabolic pathways of chlorzoxazone, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biochemical processes.

Core Metabolic Pathways

The biotransformation of chlorzoxazone is a multi-step process primarily occurring in the liver. The main pathway involves an initial oxidation followed by conjugation, rendering the molecule more water-soluble for efficient renal excretion.

Phase I Metabolism: The Central Role of Cytochrome P450 Enzymes

The primary and most well-documented metabolic pathway for chlorzoxazone is its hydroxylation at the 6-position of the benzoxazolone ring to form 6-hydroxychlorzoxazone (B195315).[1][2][3][4][5] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2E1.[2][3][4] However, other CYP isoforms, notably CYP1A2 and CYP1A1, have also been shown to contribute to this metabolic step, particularly at lower substrate concentrations.[1][6]

While 6-hydroxylation is the major oxidative pathway, there is emerging evidence of a minor pathway involving the formation of an oxirane intermediate. This metabolic activation, mediated by CYP3A4 and CYP3A5, can lead to the formation of reactive metabolites that can conjugate with glutathione (B108866) (GSH) and N-acetylcysteine (NAC).[7]

Phase II Metabolism: Glucuronidation for Excretion

Following Phase I oxidation, the primary metabolite, 6-hydroxychlorzoxazone, undergoes extensive Phase II conjugation with glucuronic acid. This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of 6-hydroxychlorzoxazone-O-glucuronide, the major urinary metabolite.[8][9] The specific UGT isoforms involved in this O-glucuronidation are UGT1A1, UGT1A6, and UGT1A9.[10]

Interestingly, a novel, direct N-glucuronidation pathway for the parent drug, chlorzoxazone, has been identified. This reaction is independent of CYP-mediated hydroxylation and is catalyzed by UGT1A9, leading to the formation of chlorzoxazone-N-glucuronide.[10]

Quantitative Pharmacokinetic Data

The pharmacokinetics of chlorzoxazone and its primary metabolite have been extensively studied in various populations. The following tables summarize key pharmacokinetic parameters from studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Chlorzoxazone in Healthy Adults

| Parameter | Value (Mean ± SD) | Study Population | Dosage | Reference |

| Cmax (µg/mL) | 7.15 ± 2.09 | 10 Thai volunteers | 400 mg oral | [2] |

| Tmax (hr) | 2.00 ± 0.82 | 10 Thai volunteers | 400 mg oral | [2] |

| AUC0-∞ (µg·hr/mL) | 27.52 ± 8.05 | 10 Thai volunteers | 400 mg oral | [2] |

| t1/2 (hr) | 1.12 ± 0.48 | 23 male subjects | 750 mg oral suspension | [8] |

| t1/2 (hr) | 1.49 ± 0.32 | 10 Thai volunteers | 400 mg oral | [2] |

| Oral Clearance (L/hr) | 15.77 ± 4.81 | 10 Thai volunteers | 400 mg oral | [2] |

| Plasma Clearance (mL/min) | 148.0 ± 39.9 | 23 male subjects | 750 mg oral suspension | [8] |

| Volume of Distribution (L) | 33.13 ± 9.75 | 10 Thai volunteers | 400 mg oral | [2] |

Table 2: Pharmacokinetic Parameters of 6-Hydroxychlorzoxazone in Healthy Adults

| Parameter | Value (Mean ± SD) | Study Population | Dosage (of Chlorzoxazone) | Reference |

| Cmax (µg/mL) | 1.77 ± 0.50 | 10 Thai volunteers | 400 mg oral | [2] |

| Tmax (hr) | 3.05 ± 1.17 | 10 Thai volunteers | 400 mg oral | [2] |

| AUC0-∞ (µg·hr/mL) | 8.50 ± 2.78 | 10 Thai volunteers | 400 mg oral | [2] |

| t1/2 (hr) | 1.95 ± 0.73 | 10 Thai volunteers | 400 mg oral | [2] |

Experimental Protocols

The elucidation of chlorzoxazone's metabolic pathways has been made possible through a variety of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for chlorzoxazone metabolism and to characterize the kinetics of these reactions.

Methodology:

-

Microsomal Incubation:

-

Human liver microsomes, which contain a high concentration of CYP enzymes, are incubated with chlorzoxazone at various concentrations.

-

The incubation mixture typically includes a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP activity.

-

Reactions are carried out at 37°C and are terminated by the addition of a quenching solvent such as acetonitrile (B52724) or methanol.

-

The formation of 6-hydroxychlorzoxazone is monitored over time using high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.[11][12]

-

-

Recombinant Enzyme Systems:

-

To pinpoint the specific CYP isoforms involved, chlorzoxazone is incubated with recombinant human CYP enzymes (e.g., CYP2E1, CYP1A2) expressed in a heterologous system (e.g., baculovirus-infected insect cells or E. coli).

-

This allows for the determination of the kinetic parameters (Km and Vmax) for each enzyme in the 6-hydroxylation of chlorzoxazone.[1]

-

-

Hepatocyte Cultures:

-

Primary human hepatocytes or cultured hepatoma cell lines (e.g., HepaRG) that retain metabolic competency are used to study the complete metabolism of chlorzoxazone, including both Phase I and Phase II reactions.[6][10]

-

Cells are incubated with chlorzoxazone, and the formation of both 6-hydroxychlorzoxazone and its glucuronide conjugates is measured in the cell culture medium.[10]

-

References

- 1. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic parameters of chlorzoxazone and its main metabolite, 6-hydroxychlorzoxazone, after intravenous and oral administration of chlorzoxazone to liver cirrhotic rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interindividual variability of chlorzoxazone 6-hydroxylation in men and women and its relationship to CYP2E1 genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in vivo metabolic activation and hepatotoxicity of chlorzoxazone mediated by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 6-Hydroxychlorzoxazone

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-hydroxychlorzoxazone (B195315), the primary metabolite of the muscle relaxant chlorzoxazone (B1668890), in biological matrices. Chlorzoxazone is metabolized to 6-hydroxychlorzoxazone primarily by the cytochrome P450 2E1 (CYP2E1) enzyme, making the quantification of this metabolite a critical tool for in vivo and in vitro drug metabolism and drug-drug interaction studies.[1][2][3][4] This method is applicable for researchers in drug discovery, preclinical development, and clinical pharmacology.

Introduction

Chlorzoxazone is extensively metabolized in the liver to its major active metabolite, 6-hydroxychlorzoxazone.[1] The metabolic ratio of 6-hydroxychlorzoxazone to chlorzoxazone is frequently used as a phenotypic measure of CYP2E1 activity.[1] Accurate and reliable quantification of 6-hydroxychlorzoxazone is therefore essential for evaluating the potential for drug-induced liver injury and for understanding the impact of co-administered drugs on CYP2E1-mediated metabolism. This LC-MS/MS method provides a robust and high-throughput solution for the determination of 6-hydroxychlorzoxazone in various biological samples, such as plasma and liver microsomes.[5][6]

Metabolic Pathway of Chlorzoxazone

Chlorzoxazone undergoes hydroxylation to form 6-hydroxychlorzoxazone, a reaction predominantly catalyzed by the CYP2E1 isoenzyme.[1][3] This metabolite can be further conjugated, for instance with glucuronic acid, before excretion.[7]

Experimental Protocol

This protocol provides a general framework for the analysis of 6-hydroxychlorzoxazone. Optimization may be required for specific matrices and instrumentation.

Materials and Reagents

-

6-Hydroxychlorzoxazone analytical standard

-

Chlorzoxazone analytical standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled 6-hydroxychlorzoxazone or a structurally similar compound like 5-fluorobenzoxazolone)[8]

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Human plasma (or other relevant biological matrix)

-

Microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Centrifuge

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting 6-hydroxychlorzoxazone from plasma samples.

-

Spike Internal Standard: To 100 µL of plasma sample, add the internal standard to a final concentration of 100 ng/mL.

-

Add Precipitation Solvent: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex: Vortex the mixture vigorously for 1 minute.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

-

Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject: Inject the reconstituted sample into the LC-MS/MS system.

Experimental Workflow

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS/MS) Parameters

The analysis is typically performed using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode. Ionization can be achieved using either positive or negative electrospray ionization (ESI), though negative mode is often preferred for 6-hydroxychlorzoxazone.[5][9]

| Parameter | 6-Hydroxychlorzoxazone | Internal Standard (Example) |

| Ionization Mode | ESI Negative[5] / ESI Positive[9] | ESI Negative / ESI Positive |

| Precursor Ion (m/z) | 184.0[10] | Varies depending on IS |

| Product Ion (m/z) | 120.0, 156.0[9] | Varies depending on IS |

| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |

| Dwell Time | 100 ms | 100 ms |

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of 6-hydroxychlorzoxazone by LC-MS/MS, compiled from various sources.

Table 1: Linearity and Sensitivity

| Parameter | Typical Value | Reference |

| Linearity Range | 0.5 - 2000 ng/mL | [5][8][11] |

| Correlation Coefficient (r²) | > 0.99 | [9] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | [11][12] |

| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL | [8][11] |

Table 2: Precision and Accuracy

| Parameter | Typical Value | Reference |

| Intra-day Precision (%RSD) | < 15% | [8][10][11] |

| Inter-day Precision (%RSD) | < 15% | [8][10][11] |

| Accuracy (% Recovery) | 85 - 115% | [8][10] |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 6-hydroxychlorzoxazone in biological matrices. The protocol is robust and can be adapted to various research needs, from routine drug metabolism screening to detailed pharmacokinetic studies. The provided data and workflows serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of chlorzoxazone in rats with diabetes: Induction of CYP2E1 on 6-hydroxychlorzoxazone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hitachi-hightech.com [hitachi-hightech.com]

- 4. Pharmacokinetic parameters of chlorzoxazone and its main metabolite, 6-hydroxychlorzoxazone, after intravenous and oral administration of chlorzoxazone to liver cirrhotic rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Rapid and sensitive high-performance liquid chromatographic assay for 6-hydroxychlorzoxazone and chlorzoxazone in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC-UV Analysis of Chlorzoxazone and its Metabolites

These application notes provide a comprehensive guide for the quantitative analysis of chlorzoxazone (B1668890) and its primary metabolite, 6-hydroxychlorzoxazone (B195315), in various biological matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This document is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain. It is rapidly metabolized in the liver, primarily by the cytochrome P450 2E1 (CYP2E1) enzyme, to form 6-hydroxychlorzoxazone, which is an inactive metabolite.[1][2] The analysis of chlorzoxazone and 6-hydroxychlorzoxazone is crucial for pharmacokinetic and pharmacogenetic studies, as the metabolic ratio can serve as a probe for CYP2E1 activity.[2][3] HPLC-UV is a robust and widely used technique for the simultaneous determination of these compounds.

Metabolic Pathway of Chlorzoxazone

Chlorzoxazone undergoes hydroxylation at the 6th position, a reaction primarily catalyzed by the CYP2E1 enzyme in the liver, to form its main metabolite, 6-hydroxychlorzoxazone.[3][4] This metabolite is then conjugated, primarily as a glucuronide, and excreted in the urine.[1][5] Less than 1% of the drug is excreted unchanged.[1]

References

- 1. drugs.com [drugs.com]

- 2. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Chlorzoxazone? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

Protocol for In Vitro CYP2E1 Inhibition Assay: Application Notes for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2E1 (CYP2E1) is a critical enzyme in human drug metabolism, primarily located in the liver. It is responsible for the oxidative metabolism of a variety of small-molecule drugs, environmental toxins, and endogenous compounds. Inhibition of CYP2E1 can lead to significant drug-drug interactions, altering the pharmacokinetic profile of co-administered therapeutic agents and potentially leading to adverse effects. Therefore, evaluating the inhibitory potential of new chemical entities (NCEs) against CYP2E1 is a crucial step in preclinical drug development. These application notes provide a detailed protocol for conducting an in vitro CYP2E1 inhibition assay using human liver microsomes.

Principle of the Assay

This assay quantifies the inhibitory effect of a test compound on the metabolic activity of CYP2E1. The method utilizes a specific substrate for CYP2E1, such as chlorzoxazone (B1668890) or p-nitrophenol (PNP), and a source of the enzyme, typically pooled human liver microsomes (HLMs). In the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, CYP2E1 metabolizes the substrate to a specific product. The rate of product formation is measured in the presence and absence of the test compound. A reduction in the rate of product formation indicates inhibition of CYP2E1 activity. The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is then determined.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Pooled Human Liver Microsomes (HLMs) | Major Life Sciences Supplier | Varies | -80°C |

| Chlorzoxazone | Sigma-Aldrich | C4664 | Room Temperature |

| 6-Hydroxychlorzoxazone | Toronto Research Chemicals | H945275 | -20°C |

| p-Nitrophenol (PNP) | Sigma-Aldrich | 73657 | Room Temperature |

| 4-Nitrocatechol | Sigma-Aldrich | N19051 | Room Temperature |

| Diethyldithiocarbamate (DDC) | Sigma-Aldrich | D3506 | Room Temperature |

| 4-Methylpyrazole | Sigma-Aldrich | M61207 | Room Temperature |

| NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B) | Corning | 451220, 451200 | -20°C |

| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house preparation | N/A | 4°C |

| Acetonitrile (B52724) (HPLC Grade) | Fisher Scientific | A998 | Room Temperature |

| Methanol (HPLC Grade) | Fisher Scientific | A412 | Room Temperature |

| Formic Acid (LC-MS Grade) | Fisher Scientific | A117 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well microplates | VWR | 40002-012 | Room Temperature |

Experimental Protocols

Preparation of Reagents

-

1.1. 0.1 M Potassium Phosphate Buffer (pH 7.4): Prepare by mixing appropriate volumes of 0.1 M monobasic potassium phosphate and 0.1 M dibasic potassium phosphate to achieve a pH of 7.4. Filter sterilize and store at 4°C.

-

1.2. Substrate Stock Solutions:

-

Chlorzoxazone (10 mM): Dissolve an appropriate amount of chlorzoxazone in methanol.

-

p-Nitrophenol (10 mM): Dissolve an appropriate amount of p-nitrophenol in methanol.

-

-

1.3. Test Compound Stock Solution (10 mM): Dissolve the test compound in DMSO. Subsequent dilutions should be made in DMSO to achieve the desired final concentrations. The final concentration of DMSO in the incubation mixture should be kept below 0.5% to avoid solvent-mediated inhibition.[1]

-

1.4. Positive Control Inhibitor Stock Solutions (in DMSO):

-

Diethyldithiocarbamate (DDC) (10 mM): A known potent inhibitor of CYP2E1.

-

4-Methylpyrazole (10 mM): Another well-characterized CYP2E1 inhibitor.[2]

-

-

1.5. NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.

CYP2E1 Inhibition Assay Procedure (using Chlorzoxazone as substrate)

This protocol is designed for a 96-well plate format.

-

2.1. Preparation of Incubation Mixtures:

-

On ice, prepare a master mix containing 0.1 M potassium phosphate buffer (pH 7.4) and pooled human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL).

-

Add the appropriate volume of the test compound dilutions or positive control inhibitor to the wells of the 96-well plate. Include a vehicle control (DMSO only).

-

Add the master mix to each well.

-

-

2.2. Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

2.3. Initiation of Reaction:

-

Prepare a solution of the substrate (chlorzoxazone) and the NADPH regenerating system in 0.1 M potassium phosphate buffer. The final concentration of chlorzoxazone should be at or near its Km value for CYP2E1 (typically 25-50 µM).[3]

-

Add this solution to each well to initiate the enzymatic reaction.

-

-